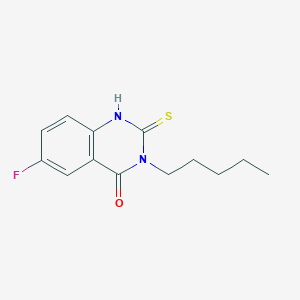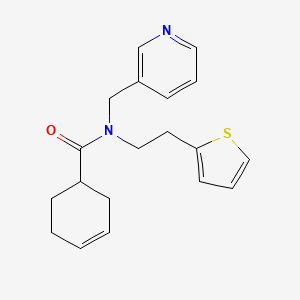
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-methoxyphenyl)propanamide, also known as Furanocoumarin, is a chemical compound with potential applications in various fields of scientific research. It is a synthetic compound that is derived from natural sources and has been found to possess several biochemical and physiological effects.
Applications De Recherche Scientifique
Antioxidant and Anticancer Activity
A study focusing on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which includes compounds related to the N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-methoxyphenyl)propanamide structure, highlighted their potential in antioxidant and anticancer activities. These compounds demonstrated significant antioxidant activity, surpassing that of ascorbic acid in certain instances. Moreover, their anticancer efficacy was evaluated against human glioblastoma and triple-negative breast cancer cell lines, with certain derivatives showing notable cytotoxicity, particularly against the glioblastoma cell line (Tumosienė et al., 2020).
Synthesis and Structural Analysis
Research into the synthesis and structural analysis of related compounds, such as N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, has been conducted. These studies not only achieved novel synthetic pathways but also utilized computational methods and in vitro activities to further understand their potential applications. Specifically, the anti-tuberculosis activity of these derivatives was investigated, showcasing the multifaceted utility of such compounds in developing therapeutic agents (Bai et al., 2011).
Melatonin Receptor Agonists
A different strand of research explored the synthesis of tricyclic indan derivatives as melatonin receptor agonists. By modifying the molecular structure to include elements such as the furan ring, researchers aimed to develop new therapeutic agents for sleep disorders. This particular study underscores the compound's relevance in neuromedicine, illustrating its versatility beyond conventional applications (Uchikawa et al., 2002).
Antimicrobial Activities
Additionally, the antimicrobial potential of azole derivatives, starting from furan-2-carbohydrazide, has been explored. This research emphasizes the compound's role in the development of new antimicrobial agents, highlighting its effectiveness against various microorganisms and reinforcing its importance in addressing antibiotic resistance (Başoğlu et al., 2013).
Advanced Material Synthesis
Further studies delved into the synthesis, crystal structure, and vibrational properties of related triazoloquinazolinones, offering insights into the compound's applications in material science. Through detailed spectroscopic analysis and theoretical studies, researchers have expanded our understanding of such compounds' physical and chemical properties, paving the way for their use in advanced materials (Sun et al., 2021).
Propriétés
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-24-18-5-2-16(3-6-18)4-7-20(23)21-14-19(17-8-11-25-15-17)22-9-12-26-13-10-22/h2-3,5-6,8,11,15,19H,4,7,9-10,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZISIMHPYAWIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=COC=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2750487.png)

![2-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2750491.png)
![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2750492.png)
![4-[[(5-Chloropyrimidin-2-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2750493.png)
![Methyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2750495.png)

![6-Cyclopropyl-2-[2-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]ethyl]pyridazin-3-one](/img/structure/B2750497.png)


![5-((4-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2750502.png)
![N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2750503.png)

![3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid](/img/structure/B2750509.png)